N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide is a useful research compound. Its molecular formula is C24H19NO4 and its molecular weight is 385.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound possesses an n,o-bidentate directing group, which suggests it may be suitable for metal-catalyzed c-h bond functionalization reactions . This implies that the compound could potentially interact with a variety of biological targets, depending on the specific metal catalyst and reaction conditions used.
Mode of Action
The mode of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-isopropoxybenzamide involves the functionalization of inert nonreactive C-H bonds . This is a powerful strategy for creating new chemical bonds and can provide rapid access to desired products and synthetic targets . The compound’s N,O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .
Result of Action
Its potential role in c-h bond functionalization suggests it could have significant impacts at the molecular level, potentially leading to the creation of new chemical bonds and the synthesis of novel compounds .
Action Environment
The action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-isopropoxybenzamide can be influenced by various environmental factors, including the presence of specific metal catalysts and the reaction conditions . These factors can affect the compound’s ability to facilitate C-H bond functionalization and, consequently, its overall efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14(2)29-16-12-10-15(11-13-16)24(28)25-20-9-5-8-19-21(20)23(27)18-7-4-3-6-17(18)22(19)26/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVYLKHXIFLRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.